(+/-)5(6)-EET
Overview
Description
5,6-Epoxyeicosatrienoic acid is a signaling molecule formed within various types of cells by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases . These nonclassic eicosanoids are generally short-lived, being rapidly converted from epoxides to less active or inactive dihydroxy-eicosatrienoic acids by a widely distributed cellular enzyme, soluble epoxide hydrolase . The compound functions as a transiently acting, short-range hormone, working locally to regulate the function of the cells that produce them or of nearby cells .
Mechanism of Action
Target of Action
5,6-EET, also known as 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid or 5,6-epoxyeicosatrienoic acid, primarily targets endothelial cells . It is a potent stimulator of cell proliferation . The compound also targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in nociceptor neurons .
Mode of Action
5,6-EET interacts with its targets to stimulate cell proliferation and angiogenesis . It rescues cell proliferation from epoxygenase inhibition . Activation of p38 MAPK is required for the proliferative responses to other EETs, but activation of PI3K is necessary for the cell proliferation induced by 5,6-EET . It also induces a calcium flux in cultured DRG neurons, which is completely abolished when TRPA1 is deleted or inhibited .
Biochemical Pathways
5,6-EET is a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases . It is rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) to form less active dihydroxyeicosatrienoic acids (diHETrEs) . The compound plays a role in the regulation of endothelial cell proliferation and angiogenesis .
Pharmacokinetics
The pharmacokinetics of 5,6-EET involves its conversion to a lactone, followed by selective purification using reverse phase high performance liquid chromatography (HPLC), reconversion to 5,6-DHT, and quantitation by gas chromatography-mass spectrometry (GCMS) . The compound degrades to 5,6-lactone and 5,6-DHT in oxygenated Krebs’ buffer .
Result of Action
5,6-EET promotes endothelial cell migration and the formation of capillary-like structures . These events are dependent on EET-mediated activation of ERK and PI3K . The compound is pro-angiogenic in mice, and its neo-vascularization effects are enhanced by the co-administration of an inhibitor of EET enzymatic hydration .
Action Environment
The action of 5,6-EET is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, during capsaicin-induced nociception, 5,6-EET levels increase in dorsal root ganglia (DRGs) and the dorsal spinal cord . The compound is released from activated sensory neurons in vitro .
Biochemical Analysis
Biochemical Properties
5,6-Eet is biosynthesized from arachidonic acid by cytochrome P450 enzymes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been implicated in the mobilization of calcium and hormone secretion in neuroendocrine cells . It is also an inhibitor of T-type voltage-gated calcium channels .
Cellular Effects
5,6-Eet has a range of biological activities affecting vascular and renal function, thereby contributing importantly to the regulation of fluid volume and blood pressure . It has been shown to stimulate arterial vasorelaxation and inhibit the kidney’s retention of salts and water to decrease intravascular blood volume . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5,6-Eet involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits T-type voltage-gated calcium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Eet can change over time. For instance, it has been shown that 5,6-Eet degrades into 5,6-DiHET and 5,6-δ-lactone in solution . This degradation can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 5,6-Eet can vary with different dosages. For example, direct injection of low doses of 14,15-EET, a similar compound to 5,6-Eet, into the right ventricle caused significant increases in right ventricular systolic pressure without effects on blood pressure .
Metabolic Pathways
5,6-Eet is involved in the cytochrome P450 pathway of arachidonic acid metabolism . It is converted to dihydroxy-eicosatrienoic acids (diHETrEs) by a widely distributed cellular enzyme, soluble epoxide hydrolase (sEH) .
Preparation Methods
5,6-Epoxyeicosatrienoic acid is biosynthesized in rat and rabbit liver microsomes by cytochrome P450 . In neuroendocrine cells, such as the anterior pituitary and pancreatic islet, it has been implicated in the mobilization of calcium ions and hormone secretion . The compound is highly unstable, so its methyl ester is used for bulk storage and small amounts are converted to the free acid just before use .
Chemical Reactions Analysis
5,6-Epoxyeicosatrienoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy-eicosatrienoic acids.
Hydration: It can be hydrated to form dihydroxy-eicosatrienoic acids.
Epoxidation: The compound is formed by the epoxidation of arachidonic acid.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes and soluble epoxide hydrolase . The major products formed from these reactions are dihydroxy-eicosatrienoic acids .
Scientific Research Applications
5,6-Epoxyeicosatrienoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5,6-Epoxyeicosatrienoic acid is one of several epoxyeicosatrienoic acids, which are epoxide eicosatrienoic acid metabolites of arachidonic acid . Other similar compounds include:
8,9-Epoxyeicosatrienoic acid: Formed by the epoxidation of arachidonic acid at the 8,9 position.
11,12-Epoxyeicosatrienoic acid: Formed by the epoxidation of arachidonic acid at the 11,12 position.
14,15-Epoxyeicosatrienoic acid: Formed by the epoxidation of arachidonic acid at the 14,15 position.
5,6-Epoxyeicosatrienoic acid is unique in its specific interactions with cytochrome P450 enzymes and its role in the regulation of blood pressure and inflammation .
Properties
IUPAC Name |
4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNSZQZRAGRIX-GSKBNKFLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347492 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87173-80-6 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6-EET exert its vasodilatory effects?
A1: 5,6-EET dilates blood vessels through multiple mechanisms:
- Activation of potassium channels: 5,6-EET activates large-conductance calcium-activated potassium channels (BKCa) [, ], leading to hyperpolarization and relaxation of vascular smooth muscle cells.
- Stimulation of nitric oxide release: 5,6-EET can stimulate nitric oxide (NO) release from endothelial cells [], further contributing to vasodilation.
- Inhibition of calcium influx: In some vascular beds, 5,6-EET may inhibit calcium influx into smooth muscle cells [], reducing contractility and promoting relaxation.
Q2: Is the vasodilatory effect of 5,6-EET dependent on cyclooxygenase (COX)?
A2: The COX-dependency of 5,6-EET-induced vasodilation varies depending on the vascular bed and species studied. In some cases, 5,6-EET requires conversion by COX to exert its vasodilatory effects, while in other cases, its action is COX-independent. For example, 5,6-EET-induced dilation of rabbit pulmonary arteries is COX-dependent [], while its dilation of rat renal arteries is not [].
Q3: Does 5,6-EET always cause vasodilation?
A3: While generally considered a vasodilator, 5,6-EET can also induce vasoconstriction in certain contexts. This seemingly paradoxical effect is often observed in hypoxia and is thought to involve the activation of different signaling pathways or receptor subtypes [].
Q4: What is the role of 5,6-EET in pain signaling?
A4: 5,6-EET has been identified as an endogenous agonist of the transient receptor potential A1 (TRPA1) channel, which is expressed on sensory neurons involved in pain perception []. Activation of TRPA1 by 5,6-EET contributes to mechanical pain hypersensitivity [].
Q5: How does 5,6-EET affect electrolyte transport in the kidney?
A5: 5,6-EET influences electrolyte transport in renal tubules through various mechanisms:
- Inhibition of sodium transport: 5,6-EET inhibits sodium transport in the proximal tubule, potentially by activating calcium influx and inhibiting Na+/K+-ATPase activity [, ].
- Stimulation of prostaglandin synthesis: In the collecting duct, 5,6-EET stimulates prostaglandin E2 (PGE2) synthesis, which in turn inhibits electrogenic ion transport [].
Q6: Does 5,6-EET play a role in preeclampsia?
A6: Research suggests that elevated levels of 5,6-EET and its metabolites might contribute to the pathogenesis of preeclampsia. Increased expression of CYP2J2, the enzyme responsible for 5,6-EET synthesis, has been observed in preeclamptic placentas []. Moreover, inhibiting CYP epoxygenase activity ameliorated preeclamptic features in rat models [].
Q7: What are the potential therapeutic implications of targeting the 5,6-EET pathway?
A7: Modulating the 5,6-EET pathway holds promise for treating various diseases, including:
Q8: What is the molecular formula and weight of 5,6-EET?
A8: The molecular formula of 5,6-EET is C20H32O3, and its molecular weight is 316.47 g/mol.
Q9: Is 5,6-EET a stable molecule?
A9: 5,6-EET is chemically unstable and susceptible to rapid hydrolysis by epoxide hydrolases. This instability poses a challenge for its therapeutic development [].
Q10: What strategies are being explored to improve the stability of 5,6-EET?
A10: Researchers are developing stable analogs of 5,6-EET, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) [], which mimic its biological activity while exhibiting improved stability.
Q11: How is 5,6-EET metabolized in vivo?
A11: 5,6-EET is primarily metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DiHETE) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.